
1,4-Dimethoxy-9,10-dihydroanthracene-9,10-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethoxy-9,10-dihydroanthracene-9,10-diol is an organic compound with the molecular formula C16H16O4. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of methoxy groups at the 1 and 4 positions and hydroxyl groups at the 9 and 10 positions on the anthracene ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dimethoxy-9,10-dihydroanthracene-9,10-diol can be synthesized through various methods. One common approach involves the bromination of anthracene derivatives followed by solvolysis and methoxylation. For example, the silver ion-assisted solvolysis of hexabromotetrahydroanthracene can yield 2,3,9,10-tetrabromo-1,4-dimethoxy-1,2,3,4-tetrahydroanthracenes, which can then be converted to the corresponding 1,4-diol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of bromination, solvolysis, and methoxylation, can be applied on a larger scale with appropriate optimization of reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dimethoxy-9,10-dihydroanthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and activated carbon as a promoter in solvents like xylene.
Reduction: Reducing agents such as sodium/ethanol or magnesium can be used for the reduction of anthracene derivatives.
Substitution: Silver ion-assisted solvolysis is a common method for introducing substituents into the anthracene ring system.
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives, hydroquinones, and substituted anthracenes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethoxy-9,10-dihydroanthracene-9,10-diol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,4-Dimethoxy-9,10-dihydroanthracene-9,10-diol involves its ability to undergo various chemical transformations. The methoxy and hydroxyl groups on the anthracene ring system play a crucial role in its reactivity. The compound can participate in electron transfer reactions, making it useful in photophysical applications such as triplet–triplet annihilation photon upconversion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Dihydroxyanthracene: This compound is similar in structure but lacks the methoxy groups at the 1 and 4 positions.
1,4-Dihydroanthracene-9,10-diol: This compound is similar but does not have the methoxy groups.
1,4-Methanoanthracene,1,4-dihydro-9,10-dimethoxy-: This compound has a similar structure but includes a methano bridge.
Uniqueness
1,4-Dimethoxy-9,10-dihydroanthracene-9,10-diol is unique due to the presence of both methoxy and hydroxyl groups on the anthracene ring system. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in the synthesis of various anthracene derivatives.
Eigenschaften
CAS-Nummer |
75829-98-0 |
|---|---|
Molekularformel |
C16H16O4 |
Molekulargewicht |
272.29 g/mol |
IUPAC-Name |
1,4-dimethoxy-9,10-dihydroanthracene-9,10-diol |
InChI |
InChI=1S/C16H16O4/c1-19-11-7-8-12(20-2)14-13(11)15(17)9-5-3-4-6-10(9)16(14)18/h3-8,15-18H,1-2H3 |
InChI-Schlüssel |
TUVKRFFXTMPKGE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(C3=CC=CC=C3C(C2=C(C=C1)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


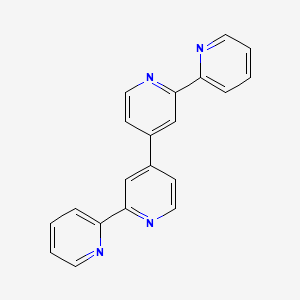
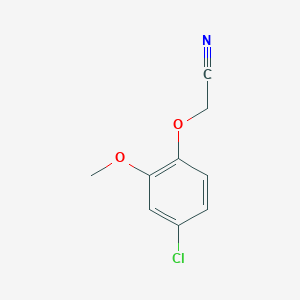
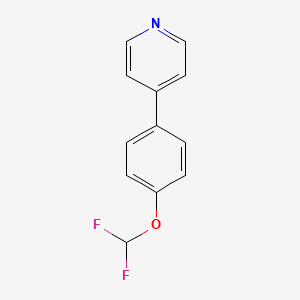
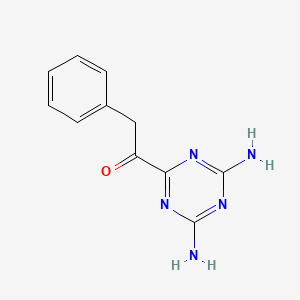
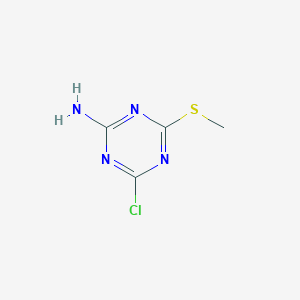
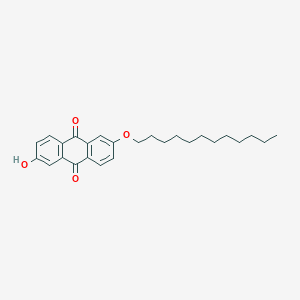
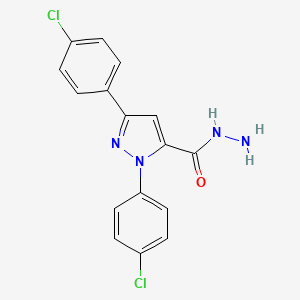
![2-{[4-Amino-6-(3-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B15251195.png)
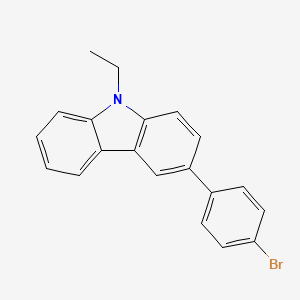

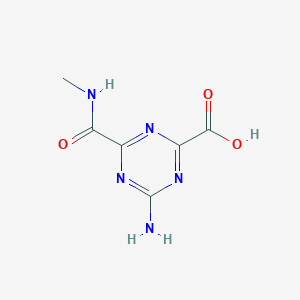

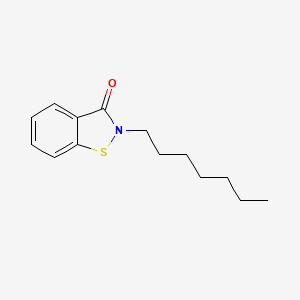
![3-O-tert-butyl 3-O'-ethyl spiro[3-azabicyclo[3.3.1]nonane-9,5'-4H-1,2-oxazole]-3,3'-dicarboxylate](/img/structure/B15251227.png)
